molecular formula C21H21NO4 B3278813 3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 683217-51-8

3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B3278813
CAS No.: 683217-51-8
M. Wt: 351.4 g/mol
InChI Key: KQKYKWUUVQMRPX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a chiral Fmoc-protected amino acid derivative. Its structure features a cyclopropyl substituent at the β-position of the propanoic acid backbone and a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the amine (). The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions (e.g., piperidine in DMF) . This compound serves as a building block in drug development, particularly for antibody-drug conjugates (ADCs), where its cyclopropyl group may enhance metabolic stability or modulate lipophilicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)11-19(13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKYKWUUVQMRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683217-51-8
Record name 3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and the fluoren-9-ylmethoxy carbonyl group. These groups are then coupled using appropriate reaction conditions, such as the use of coupling reagents like carbodiimides or peptide coupling agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Acid-Base Reactions

The compound possesses both a carboxylic acid group and an amino group, enabling it to participate in acid-base reactions.

  • Carboxylic Acid Reactions : The carboxylic acid group (-COOH) can donate a proton (H+), acting as a Brønsted-Lowry acid. It can react with bases to form carboxylate salts.

  • Amino Group Reactions : The amino group (-NH-) can accept a proton, acting as a Brønsted-Lowry base. It can react with acids to form ammonium salts.

Peptide Bond Formation

3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is frequently employed in peptide synthesis. The amino group is protected by the Fmoc group, which can be selectively removed under basic conditions, typically using piperidine. This allows for controlled peptide bond formation.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a base, such as piperidine, to free the amino group.

    Fmoc Amino AcidPiperidineAmino Acid+Fmoc Piperidine Adduct\text{Fmoc Amino Acid}\xrightarrow{\text{Piperidine}}\text{Amino Acid}+\text{Fmoc Piperidine Adduct}
  • Coupling Reaction: The deprotected amino acid can then react with another amino acid derivative to form a peptide bond, typically using coupling reagents like DIC (Diisopropylcarbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    Amino Acid1+Amino Acid2Coupling ReagentPeptide Bond\text{Amino Acid}_1+\text{Amino Acid}_2\xrightarrow{\text{Coupling Reagent}}\text{Peptide Bond}

Decarboxylation

Under specific conditions, the carboxylic acid moiety can undergo decarboxylation, leading to the formation of amines. This reaction typically requires heat and a catalyst.

R COOHΔ,CatalystR H+CO2\text{R COOH}\xrightarrow{\Delta,\text{Catalyst}}\text{R H}+CO_2

Oxidation and Reduction

The compound can undergo oxidation or reduction reactions depending on the specific reagents and conditions. Oxidation may occur at the cyclopropane ring or the fluorenyl moiety, while reduction can modify the carboxylic acid group or other reducible functionalities, if present.

Hydrolysis

The ester linkage within the Fmoc protecting group can be hydrolyzed under acidic or basic conditions, leading to the removal of the protecting group.

Fmoc RH3O+ or OHR+Byproducts\text{Fmoc R}\xrightarrow{H_3O^+\text{ or }OH^-}\text{R}+\text{Byproducts}

Structural Analogs and Comparison

Several compounds share structural similarities with this compound. A comparison of a few analogs is summarized below:

CompoundStructural FeaturesUnique Aspects
(R)-2-(Amino)-3-cyclopropylpropanoic acidCyclopropane, amino groupDifferent stereochemistry, lacks Fmoc protection
4-(Cyclopropyl)phenylalanineCyclopropane, phenolic structureLacks fluorenylmethoxycarbonyl protection
2-(Cyclopropyl)glycineCyclopropane, simple backboneSimpler structure without additional functional groups
3-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acidCyclopentyl group instead of cyclopropyl group, Fmoc protectionPresence of a cyclopentyl group alters steric and electronic properties
(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acidEthoxy group, Fmoc protectionFeatures an ethoxy group, useful as a building block in peptide synthesis
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acidDichlorophenyl group, Fmoc protectionPotential applications in medicinal chemistry due to the dichlorophenyl group

These related compounds help illustrate the impact of different structural features on the properties and reactivity of amino acid derivatives in peptide synthesis and other applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, it may serve as a tool for studying protein interactions and enzyme activities.

Medicine: Potential medical applications include the development of new drugs and therapeutic agents. Its unique structure may allow it to interact with specific biological targets, leading to novel treatments for various diseases.

Industry: In industry, this compound could be used in the production of advanced materials, such as coatings, adhesives, and composites.

Mechanism of Action

The mechanism by which 3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The primary structural variation among analogs lies in the substituent at the β-position. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Cyclopropyl C24H25NO4 391.47 Enhanced steric shielding; peptide synthesis
(3R)-3-Cyclohexyl Analog Cyclohexyl C24H27NO4 393.48 Increased lipophilicity; predicted pKa 4.41
3-(2-Fluorophenyl)propanoic Acid Analog 2-Fluorophenyl C24H20FNO4 405.43 Electron-withdrawing group; improved stability
3-(4-Nitrophenyl)propanoic Acid Analog 4-Nitrophenyl C24H20N2O6 432.43 Electron-deficient aromatic system; ADC linkers
3-(3-Thienyl)propanoic Acid Analog 3-Thienyl C22H19NO4S 393.46 Heteroaromatic; potential for π-stacking
  • Cyclopropyl vs. Cycloalkyl Groups : The cyclopropyl substituent (target compound) offers moderate steric hindrance compared to the bulkier cyclohexyl group, which increases lipophilicity (logP) but may reduce solubility .
  • Aromatic vs. Aliphatic Substituents : Fluorophenyl and nitrophenyl analogs exhibit higher polarity and electronic effects, influencing reactivity in conjugation reactions (e.g., NHS ester formation) .

Biological Activity

3-Cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, commonly referred to as FMOC-DL-3-amino-3-cyclopropyl-propionic acid, is a compound with a complex structure that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C21H21NO4
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 683217-51-8

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling and metabolic processes. Research indicates that this compound may inhibit certain virulence factors in pathogens, suggesting a potential role in antimicrobial applications.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy investigated the effects of various cyclic dipeptides on Pseudomonas aeruginosa, a common pathogen associated with infections. The findings indicated that compounds similar to this compound could significantly reduce the production of virulence factors such as pyocyanin and elastase, demonstrating potential as an antimicrobial agent .

Cytotoxicity Assessment

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on mammalian cell lines, including A549 (lung cancer) and NIH-3T3 (mouse embryo). Results showed low toxicity at concentrations below 10 mM, indicating a favorable safety profile for potential therapeutic use .

Study on Type III Secretion System Inhibition

Research focusing on Type III secretion systems (T3SS) revealed that this compound exhibited inhibitory effects on the secretion of specific proteins involved in pathogenicity. High concentrations resulted in approximately 50% inhibition of protein secretion, suggesting its utility in developing treatments against T3SS-dependent pathogens .

Data Summary

Study Focus Findings
Antimicrobial ActivityReduced virulence factor production in Pseudomonas aeruginosa
CytotoxicityLow toxicity observed in A549 and NIH-3T3 cell lines at concentrations <10 mM
T3SS Inhibition~50% inhibition of protein secretion at high concentrations

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid?

  • Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The Fmoc (fluorenylmethoxycarbonyl) group is typically introduced using Fmoc-Cl (chloride) or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a base like DIEA (N,N-diisopropylethylamine). The cyclopropane moiety is incorporated via a cyclopropanation reaction, often using transition-metal catalysts (e.g., Rh or Cu) to ensure regioselectivity . Purification involves reverse-phase HPLC or flash chromatography .

Q. How can researchers characterize the purity and structure of this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and cyclopropane protons (δ ~0.5–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-MS for [M+H+^+] or [M+Na+^+] ions) .
  • HPLC : Analytical HPLC with UV detection (254 nm for Fmoc absorption) to assess purity (>95%) .

Q. What storage conditions are critical for maintaining stability?

  • Answer : Store at –20°C in inert, moisture-free environments (e.g., argon-filled vials). The Fmoc group is sensitive to light and basic conditions, which can lead to premature deprotection. Use amber glassware and avoid prolonged exposure to DMSO or amines .

Advanced Research Questions

Q. How can synthetic yields be optimized for enantiomerically pure forms?

  • Answer : Enantiomeric purity is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Rhodium-catalyzed cyclopropanation with diazoesters can achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC with cellulose-based columns .

Q. What strategies mitigate side reactions during Fmoc deprotection?

  • Answer : Use piperidine (20% in DMF) for controlled deprotection. Side reactions (e.g., β-elimination) are minimized by reducing reaction time (<10 min) and temperature (0–4°C). Add scavengers like HOBt (hydroxybenzotriazole) to trap reactive intermediates .

Q. How does the cyclopropane ring influence biological activity in peptide conjugates?

  • Answer : The cyclopropane group enhances metabolic stability by resisting enzymatic degradation. In drug design, it restricts conformational flexibility, improving target binding (e.g., protease inhibition). Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Q. How can researchers resolve contradictions in NMR data for cyclopropane-containing analogs?

  • Answer : Discrepancies in cyclopropane proton splitting patterns may arise from solvent polarity or temperature. Use deuterated solvents (CDCl3_3 or DMSO-d6_6) and standardize temperature (25°C). Compare with computational models (DFT calculations for expected coupling constants) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Answer : Key issues include:

  • Low Solubility : Optimize solvent systems (e.g., DMF/THF mixtures).
  • Cost of Catalysts : Replace Rh with cheaper Cu catalysts for cyclopropanation.
  • Purification : Transition from HPLC to recrystallization for large batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

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